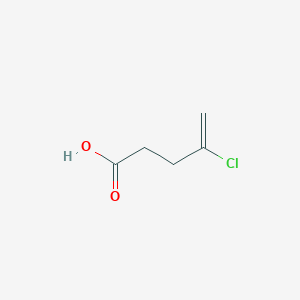

4-chloropent-4-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloropent-4-enoic acid is an organic compound with the molecular formula C5H7ClO2 It is a derivative of pentenoic acid, where a chlorine atom is substituted at the fourth carbon of the pentenoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-chloropent-4-enoic acid can be synthesized through several methods. One common approach involves the chlorination of 4-pentenoic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, this compound is produced using a more scalable method. This involves the esterification of 4-pentenoic acid followed by chlorination. The esterification step uses an alcohol and an acid catalyst, while the chlorination step employs chlorine gas or another chlorinating agent. The final product is then purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloropent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products Formed

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or alkanes.

Substitution: Results in compounds with new functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Chloropent-4-enoic acid serves as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a precursor for:

- Antimicrobial Agents : Compounds derived from this compound have shown promise in combating bacterial infections due to their ability to inhibit cell wall synthesis.

Biochemical Studies

This compound is utilized in biochemical research as a:

- Non-proteinogenic Amino Acid : It is studied for its role in protein synthesis and enzyme activity modulation. Specifically, it can act as an inhibitor of certain enzymes, providing insights into metabolic pathways.

Agricultural Chemistry

In agriculture, this compound is explored for its potential use as:

- Herbicide Precursors : Its derivatives may possess herbicidal properties, contributing to the development of selective herbicides that target specific weed species without harming crops.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound for their antimicrobial properties. The results indicated that certain modifications enhanced efficacy against Gram-positive bacteria, highlighting its potential in drug development .

Case Study 2: Enzyme Inhibition

Research conducted at a leading university focused on the inhibition of transaminases using this compound analogs. The findings demonstrated that these compounds could effectively modulate enzyme activity, offering a pathway for therapeutic interventions in metabolic disorders .

Wirkmechanismus

The mechanism of action of 4-chloropent-4-enoic acid involves its interaction with various molecular targets. The chlorine atom in the compound can participate in electrophilic substitution reactions, making it a reactive intermediate in many chemical processes. The compound can also form hydrogen bonds and interact with enzymes and receptors in biological systems, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Pentenoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

2-Amino-4-chloro-4-pentenoic acid: Contains an amino group, which alters its chemical properties and reactivity.

3-Chloro-4-pentenoic acid: The chlorine atom is positioned differently, affecting its reactivity and applications.

Uniqueness

4-chloropent-4-enoic acid is unique due to the presence of the chlorine atom at the fourth carbon, which enhances its reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis. Its specific structure allows for targeted interactions in biological systems, making it a versatile compound in various fields of research .

Biologische Aktivität

4-Chloropent-4-enoic acid (C₅H₇ClO₂) is a chlorinated unsaturated fatty acid that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a five-carbon chain with a double bond and a chlorine substituent, which influences its reactivity and biological interactions. Research indicates that it may play roles in metabolic pathways, exhibit antimicrobial properties, and serve as a precursor in drug synthesis.

This compound is classified as a chlorinated organic compound with several notable features:

- Chemical Formula : C₅H₇ClO₂

- Molecular Weight : 132.56 g/mol

- Functional Groups : Carboxylic acid and alkene

1. Inhibition of Fatty Acid Oxidation

Research indicates that this compound inhibits fatty acid oxidation in mitochondria. This inhibition can be crucial for understanding metabolic diseases where fatty acid metabolism is disrupted. The compound's effects were measured using isolated mitochondria from rat hearts, revealing significant inhibition of fatty acid oxidation pathways.

2. Antimicrobial Properties

The halogenated structure of this compound contributes to its antimicrobial activity. Studies suggest that it interacts with microbial cell membranes or metabolic pathways, making it a candidate for further investigation in drug development against resistant pathogens.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound may act as an inhibitor or activator, modulating biochemical pathways by binding to active sites or altering the conformation of target molecules.

- Cell Membrane Disruption : Its interaction with microbial membranes may lead to increased permeability or disruption, resulting in cell death.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Fatty Acid Oxidation Inhibition | Significant inhibition observed in mitochondrial assays from rat hearts | |

| Antimicrobial Effects | Exhibits potential against various pathogens; further studies needed | |

| Enzyme Modulation | Acts as an inhibitor/activator in biochemical pathways |

Case Study: Fatty Acid Metabolism

A study conducted on the effects of this compound on isolated rat heart mitochondria demonstrated that the compound significantly inhibited the oxidation of fatty acids. This finding suggests potential therapeutic implications for metabolic disorders characterized by impaired fatty acid metabolism.

Case Study: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results indicated that the compound showed promising activity, warranting further exploration for its use in developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

4-chloropent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-4(6)2-3-5(7)8/h1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQXGZWETVCGRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of L-2-amino-4-chloro-4-pentenoic acid (L-ACP) and how does it affect bacteria?

A: L-ACP acts as a mechanism-based inactivator of the bacterial enzyme L-methionine γ-lyase []. This enzyme plays a crucial role in bacterial metabolism. L-ACP irreversibly binds to the enzyme, leading to its inactivation. The inactivation process involves the enzymatic removal of chloride from L-ACP, forming a reactive allene intermediate. This reactive intermediate then interacts with a cysteine residue at the enzyme's active site, forming a covalent bond and permanently disabling the enzyme [].

Q2: Are there any known cases of bacterial resistance to L-2-amino-4-chloro-4-pentenoic acid (L-ACP)?

A: While the research provided doesn't explicitly discuss resistance mechanisms, it does indicate that L-ACP effectively inhibits the growth of a wide range of bacterial strains in minimal media []. Further research is needed to determine if bacteria can develop resistance to L-ACP and what mechanisms might be involved.

Q3: What is the origin of L-2-amino-4-chloro-4-pentenoic acid (L-ACP)?

A: L-ACP was first discovered and isolated from the mushroom Amanita pseudoporphyria Hongo []. This discovery marked L-ACP as a novel natural amino acid with potential applications as an antibacterial agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.